1,2,4-Benzenetriol

Catalog No.
S576144
CAS No.
533-73-3
M.F
C6H6O3
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2,4-Benzenetriol

CAS Number

533-73-3

Product Name

1,2,4-Benzenetriol

IUPAC Name

benzene-1,2,4-triol

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C6H6O3/c7-4-1-2-5(8)6(9)3-4/h1-3,7-9H

InChI Key

GGNQRNBDZQJCCN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)O)O

Synonyms

1,2,4-Trihydroxybenzene; 2,5-Dihydroxyphenol; 2-Hydroxy-1,4-hydroquinone; 2-Hydroxy-p-benzohydroquinone; 2-Hydroxyhydroquinone; 4-Hydroxycatechol; HHQ; Hydroxyhydroquinone; NSC 2818;

Canonical SMILES

C1=CC(=C(C=C1O)O)O

Metabolism:

1,2,4-Benzenetriol is a metabolite of benzene, a known human carcinogen. Research has investigated its formation and role in benzene-induced toxicity. Studies have shown that 1,2,4-benzenetriol can cause DNA damage and may contribute to the carcinogenic effects of benzene. Source: National Library of Medicine, "[Human DNA Damage Induced by 1,2,4-Benzenetriol, a Benzene Metabolite1: )"]

Complexation with metals:

Research has explored the ability of 1,2,4-benzenetriol to form complexes with metals such as iron. These complexes may play a role in iron metabolism and transport within organisms. Source: National Institutes of Health, "[Complexation of 1,2,4-benzenetriol with inorganic and ferritin-released iron in vitro: )"]

Other potential applications:

Ongoing research is exploring the potential applications of 1,2,4-benzenetriol in various fields, including:

  • Bioremediation: Studies are investigating the use of 1,2,4-benzenetriol for the degradation of environmental pollutants.
  • Material science: Research is exploring the use of 1,2,4-benzenetriol in the development of new materials with specific properties.

1,2,4-Benzenetriol, also known as hydroxyquinol, is an organic compound with the molecular formula C₆H₆O₃. It is classified as a trihydroxybenzene and features hydroxyl groups at the 1, 2, and 4 positions of the benzene ring. This compound appears as a colorless solid that is soluble in water and can undergo auto-oxidation when exposed to air, resulting in the formation of various reactive oxygen species, including superoxide and hydrogen peroxide .

  • Auto-oxidation: In the presence of oxygen, it can spontaneously oxidize to form 2-hydroxy-1,4-benzoquinone via semiquinone radical intermediates .
  • Formation of Reactive Oxygen Species: The oxidation process generates reactive oxygen species such as hydrogen peroxide, which has implications in biological systems .
  • Coupling Reactions: It can react with primary intermediates to form coupled products in formulations, particularly in cosmetic applications where oxidative coupling is utilized .

1,2,4-Benzenetriol exhibits significant biological activity. It has been shown to be genotoxic; studies indicate that it can induce DNA strand breaks through the formation of reactive oxygen species . Additionally, it acts as a metabolite in various organisms and may play a role in the biodegradation of aromatic compounds . Its reactivity towards molecular oxygen makes it a notable compound in studies related to oxidative stress and cellular damage.

The synthesis of 1,2,4-benzenetriol can be achieved through several methods:

  • Hydrolysis of Triacetoxybenzene: The most common method involves hydrolyzing 1,2,4-triacetoxybenzene, which is prepared by acetylating p-benzoquinone with acetic anhydride followed by hydrolysis .
  • Dehydration of Fructose: Historically, it was produced by the action of potassium hydroxide on hydroquinone or through the dehydration of fructose .

1,2,4-Benzenetriol has several applications across different fields:

  • Cosmetics: Due to its ability to form pigments through oxidative coupling reactions, it is used in hair dyes and other cosmetic formulations .
  • Pharmaceuticals: Its biological activity makes it relevant for research into genotoxicity and oxidative stress-related diseases .
  • Biodegradation Studies: It serves as an important intermediate in the biodegradation pathways of various aromatic compounds in environmental studies .

Research has shown that 1,2,4-benzenetriol interacts significantly with molecular oxygen and various metals. Its auto-oxidation process can be catalyzed by transition metals such as copper and iron salts, which enhance its reactivity and influence the formation of reactive oxygen species . These interactions are critical for understanding its role in biological systems and potential toxicological effects.

1,2,4-Benzenetriol belongs to a class of compounds known as benzenetriols. Here are some similar compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Characteristics
HydroquinoneC₆H₆O₂Primarily used in skin lightening products; less reactive than 1,2,4-benzenetriol.
1,3,5-BenzenetriolC₆H₆O₃Has hydroxyl groups at different positions; less studied than 1,2,4-benzenetriol.
1,2,3-BenzenetriolC₆H₆O₃Exhibits different reactivity patterns compared to 1,2,4-benzenetriol.

The uniqueness of 1,2,4-benzenetriol lies in its specific position of hydroxyl groups which significantly influences its chemical behavior and biological activity compared to its isomeric counterparts. Its capacity for auto-oxidation and generation of reactive oxygen species sets it apart from other benzenetriols.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

126.031694049 g/mol

Monoisotopic Mass

126.031694049 g/mol

Heavy Atom Count

9

Melting Point

140.5 °C

UNII

173O8B04RD

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (92%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

533-73-3

Wikipedia

Hydroxyquinol

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

1,2,4-Benzenetriol: ACTIVE

Dates

Modify: 2023-08-15
Reveglia, Pierluigi; Savocchia, Sandra; Billones-Baaijens, Regina; Cimmino, Alessio; Evidente, Antonio; Isolation of Phytotoxic Phenols and Characterization of a New 5-Hydroxymethyl-2-isopropoxyphenol from Dothiorella vidmadera, a Causal Agent of Grapevine Trunk Disease., Journal of Agricultural and Food Chemistry, 668, 1760-1764. DOI:10.1021/acs.jafc.7b05248 PMID:29397696

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